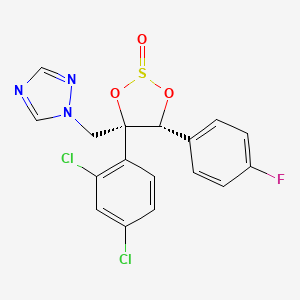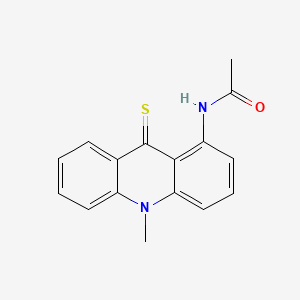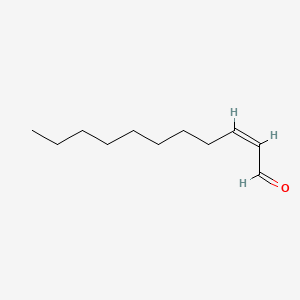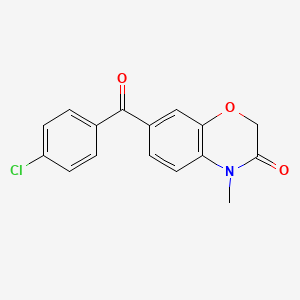
Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C14H19NO7 and a molecular weight of 313.30316 g/mol . This compound is known for its unique structure, which includes a phenethylammonium group and a 2-hydroxypropane-1,2,3-tricarboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of phenethylamine with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The phenethylammonium group can interact with receptors and enzymes, while the 2-hydroxypropane-1,2,3-tricarboxylate moiety can participate in various biochemical reactions. These interactions can lead to changes in cellular processes and biological activities .
Comparaison Avec Des Composés Similaires
Phenethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate can be compared with other similar compounds, such as:
Citric Acid:
Isocitric Acid: Another tricarboxylic acid with a similar structure but different functional groups.
Aconitic Acid: A tricarboxylic acid with a different arrangement of carboxyl groups.
The uniqueness of this compound lies in its combination of the phenethylammonium group with the tricarboxylate moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84473-65-4 |
|---|---|
Formule moléculaire |
C14H20NO7+ |
Poids moléculaire |
314.31 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-propylpyridin-1-ium |
InChI |
InChI=1S/C8H12N.C6H8O7/c1-2-6-9-7-4-3-5-8-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7-8H,2,6H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/q+1; |
Clé InChI |
CJOJGOFEXZFYLD-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+]1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


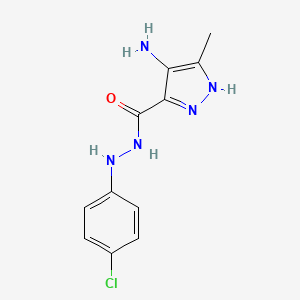

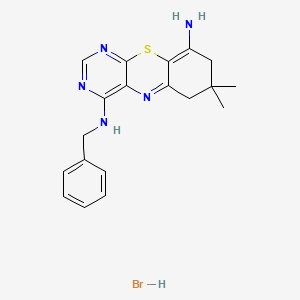
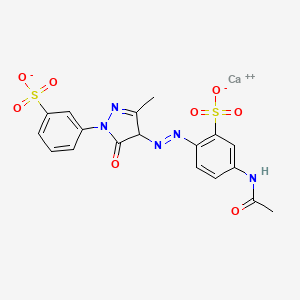




![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
